

Physicochemical properties of 2-(3-Chlorophenyl)ethylamine studies

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)ethylamine

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An In-Depth Technical Guide to the Physicochemical Properties of **2-(3-Chlorophenyl)ethylamine**

Introduction

2-(3-Chlorophenyl)ethylamine, with the CAS Number 13078-79-0, is a substituted phenethylamine derivative that serves as a critical building block in organic synthesis.^[1] Its molecular architecture, featuring a chlorine atom on the meta position of the phenyl ring, imparts specific reactivity and properties that are leveraged in the development of more complex molecules, particularly in the pharmaceutical and fine chemical industries.^{[1][2]} This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies for its characterization, and insights into its handling and applications. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Part 1: Core Physicochemical Characteristics

The fundamental physicochemical properties of a compound are the bedrock of its application in research and development. They dictate its behavior in different solvents, its stability, and its potential for interaction with other molecules. The properties of **2-(3-Chlorophenyl)ethylamine** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ ClN	[3][4][5]
Molecular Weight	155.62 g/mol	[6][7]
Appearance	Colorless to light yellow liquid	[2][8][9]
Boiling Point	~238-240 °C (at 760 mmHg) 111-113 °C (at 12 mmHg)	[3][6][7][8]
Density	1.119 g/mL at 25 °C	[2][3][7]
Refractive Index	n _{20/D} 1.549	[3][6][7]
Flash Point	>230 °F (>113 °C)	[2][6][7]
pKa (Predicted)	9.65 ± 0.10	[2][6]
logP (Calculated)	1.841	[10]
Water Solubility	Slightly soluble	[8]

These properties are crucial for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage. For instance, its high boiling point suggests that purification by distillation should be performed under reduced pressure to prevent degradation. [3][6][7] Its slight solubility in water and predicted logP value indicate a preference for organic solvents, which is a key consideration for extraction and chromatography.[8][10]

Part 2: Spectroscopic and Spectrometric Profiling

Structural elucidation and confirmation of identity are unequivocally established through spectroscopic methods. For **2-(3-Chlorophenyl)ethylamine**, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its molecular structure.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the amine (-NH₂) protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-

7.3 ppm. The two methylene groups will present as triplets adjacent to each other, typically in the δ 2.7-3.0 ppm region. The amine protons are often a broad singlet and their chemical shift can vary depending on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons (four CH and two quaternary carbons, one of which is attached to the chlorine atom) and two signals for the aliphatic carbons of the ethylamine side chain.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

- N-H stretch: A medium to weak absorption in the 3300-3400 cm^{-1} region, characteristic of the primary amine.
- C-H stretch (aromatic): Absorptions just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Absorptions just below 3000 cm^{-1} .
- C=C stretch (aromatic): Peaks in the 1450-1600 cm^{-1} region.
- C-Cl stretch: A strong absorption in the 680-840 cm^{-1} region.

The NIST Chemistry WebBook provides reference IR and mass spectra for this compound.[4][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M^+) would be observed at m/z 155, with an isotopic peak ($\text{M}+2$) at m/z 157 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.[13] The base peak would likely correspond to the loss of the aminoethyl side chain.

Experimental Protocol: ^1H NMR Spectrum Acquisition

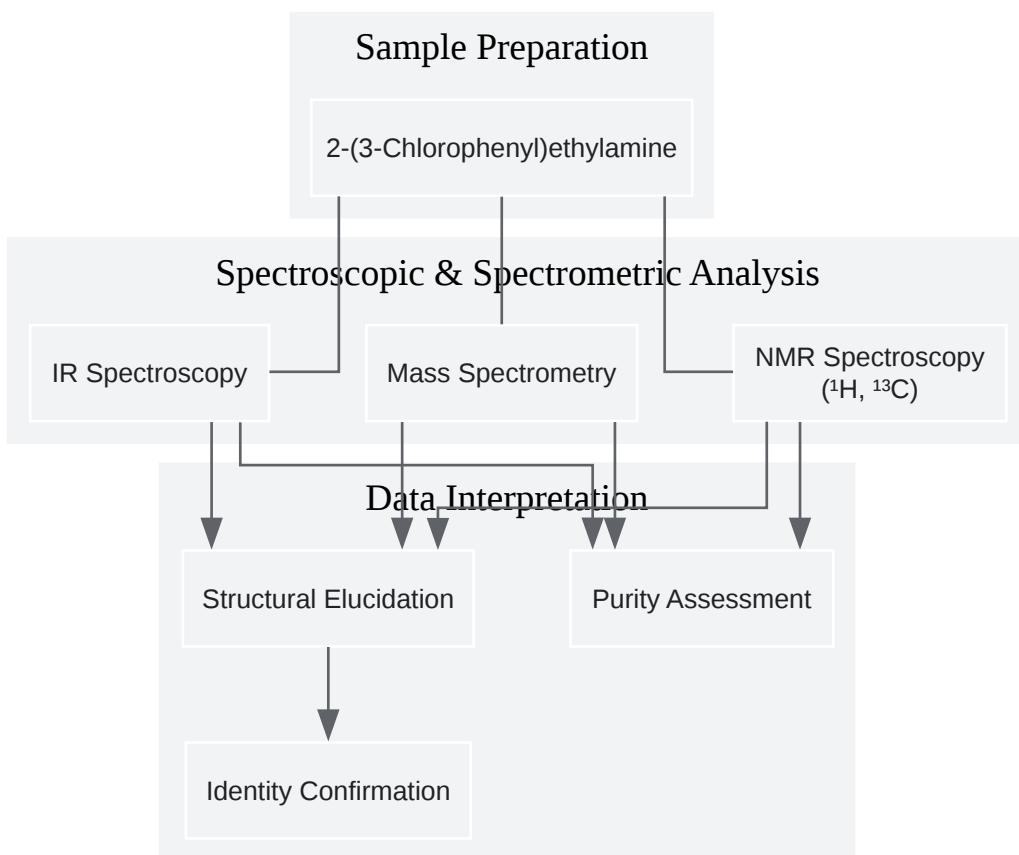
This protocol outlines the standard procedure for obtaining a high-quality ^1H NMR spectrum.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-(3-Chlorophenyl)ethylamine**.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp, symmetrical peaks.
- Data Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire a set number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
- Data Processing:
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value).

- Integrate the signals to determine the relative ratios of the different types of protons.

Visualization: General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical substance.



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Caption: Workflow for Spectroscopic Analysis.

Part 3: Chromatographic Analysis

Chromatographic techniques are indispensable for assessing the purity of **2-(3-Chlorophenyl)ethylamine** and for monitoring reaction progress during its synthesis.[14] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC)

Given its volatility, GC is an excellent method for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would provide high resolution and sensitivity. The primary amine group may cause peak tailing; this can be mitigated by using a base-deactivated column or by derivatizing the amine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile method for the analysis of **2-(3-Chlorophenyl)ethylamine**.^[15] A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.^[15] UV detection is suitable, with a detection wavelength typically set around 210-225 nm where the phenyl ring absorbs strongly.

Experimental Protocol: RP-HPLC Purity Assay

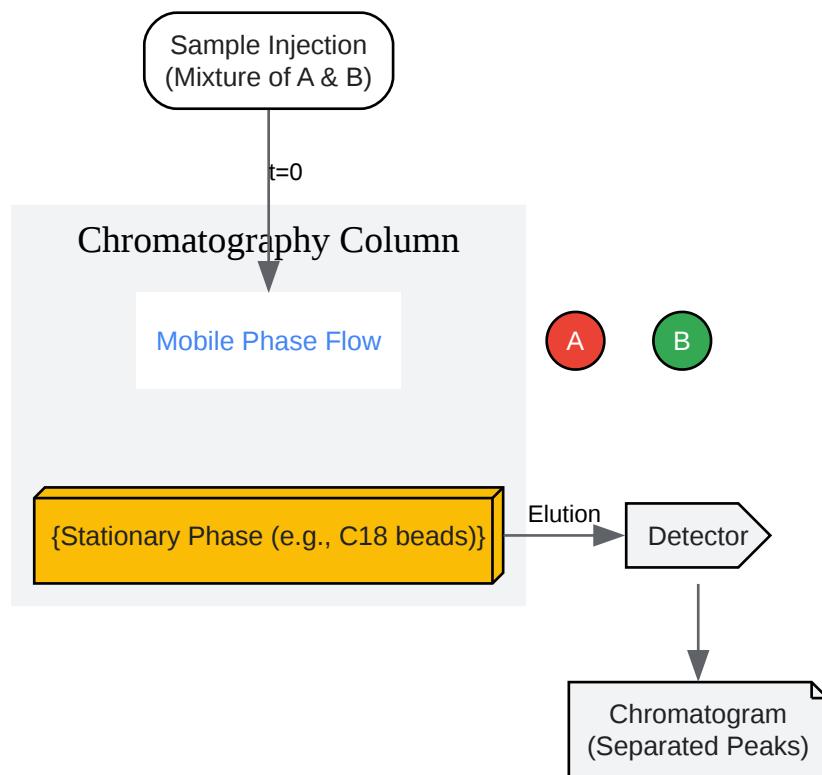
This protocol provides a starting point for developing a robust purity method.

- Chromatographic Conditions:
 - Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.^[15]
 - Column Temperature: 30 °C.^[15]
 - Detection: UV at 225 nm.^[15]
 - Injection Volume: 10 µL.
- Standard and Sample Preparation:

- Standard Solution: Accurately weigh ~10 mg of **2-(3-Chlorophenyl)ethylamine** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
- Analysis and Data Interpretation:
 - Inject a blank (diluent) to ensure no system peaks interfere.
 - Inject the standard solution to determine the retention time and peak area of the main component.
 - Inject the sample solution.
 - Calculate the purity of the sample by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualization: Principle of Chromatographic Separation

This diagram illustrates the fundamental principle of separation in liquid chromatography.



Analyte A (red) has a lower affinity for the stationary phase and elutes faster.
Analyte B (green) has a higher affinity and elutes slower.

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Caption: Separation of components in a chromatography column.

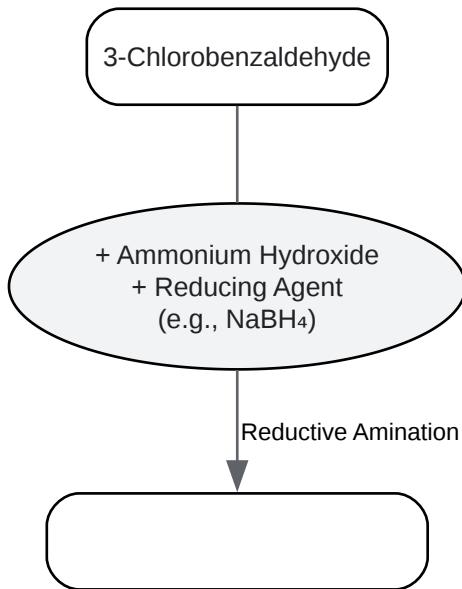
Part 4: Synthesis and Applications

2-(3-Chlorophenyl)ethylamine is not only a compound to be analyzed but also a key starting material. Its synthesis can be achieved from precursors like 3-chlorobenzaldehyde or 3-chlorobenzyl cyanide.[16]

The primary utility of this compound lies in its role as a reactant. It is notably used in the synthesis of novel Fyn kinase inhibitors, which are being investigated as potential therapeutic agents for neurodegenerative diseases such as tauopathies, as well as for certain types of tumors.[2][6][16] It has also been employed in the preparation of phenylacetaldehyde.[1][7]

Visualization: Simplified Synthesis Route

The following diagram outlines a reductive amination pathway from the corresponding aldehyde.



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Caption: A simplified synthesis pathway.

Part 5: Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of **2-(3-Chlorophenyl)ethylamine** and to ensure laboratory safety.

Parameter	Recommendation	Source(s)
Storage	Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Protect from light. Recommended temperature: 2-8°C.	[3][6][8]
Incompatibilities	Avoid strong oxidizing agents, heat, and open flames.	[8]
Personal Protective Equipment (PPE)	Wear safety glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or fume hood.	[7]
Hazards	Irritant to skin, eyes, and respiratory system.	[6][7]

The compound is classified as an irritant and combustible liquid, requiring appropriate precautions during use.[6][7]

Conclusion

2-(3-Chlorophenyl)ethylamine is a valuable chemical intermediate with well-defined physicochemical properties. A thorough understanding of its characteristics—from its basic physical constants to its spectroscopic and chromatographic behavior—is essential for its effective and safe use in research and development. This guide provides a consolidated technical resource to support scientists in leveraging this compound for the synthesis of novel molecules with potential applications in medicine and beyond.

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